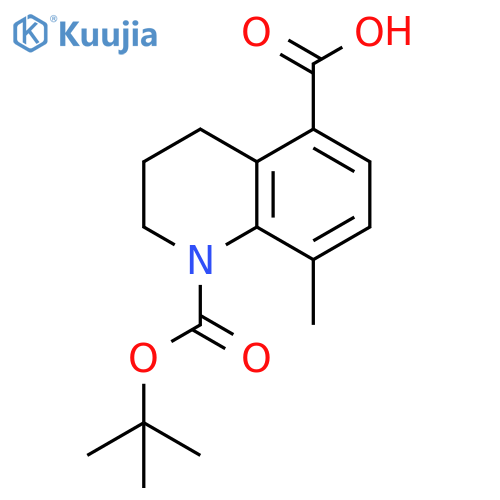Cas no 2248322-62-3 (1,5(2H)-Quinolinedicarboxylic acid, 3,4-dihydro-8-methyl-, 1-(1,1-dimethylethyl) ester)

2248322-62-3 structure
商品名:1,5(2H)-Quinolinedicarboxylic acid, 3,4-dihydro-8-methyl-, 1-(1,1-dimethylethyl) ester
CAS番号:2248322-62-3
MF:C16H21NO4
メガワット:291.34224486351
CID:5261357
1,5(2H)-Quinolinedicarboxylic acid, 3,4-dihydro-8-methyl-, 1-(1,1-dimethylethyl) ester 化学的及び物理的性質
名前と識別子
-
- 1,5(2H)-Quinolinedicarboxylic acid, 3,4-dihydro-8-methyl-, 1-(1,1-dimethylethyl) ester
-
- インチ: 1S/C16H21NO4/c1-10-7-8-12(14(18)19)11-6-5-9-17(13(10)11)15(20)21-16(2,3)4/h7-8H,5-6,9H2,1-4H3,(H,18,19)
- InChIKey: NFOFOJJGLNTAGY-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)C2=C(C(C(O)=O)=CC=C2C)CCC1
1,5(2H)-Quinolinedicarboxylic acid, 3,4-dihydro-8-methyl-, 1-(1,1-dimethylethyl) ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-366994-0.1g |
1-[(tert-butoxy)carbonyl]-8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid |
2248322-62-3 | 95.0% | 0.1g |
$1019.0 | 2025-03-18 | |
| Enamine | EN300-366994-1.0g |
1-[(tert-butoxy)carbonyl]-8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid |
2248322-62-3 | 95.0% | 1.0g |
$1157.0 | 2025-03-18 | |
| Enamine | EN300-366994-2.5g |
1-[(tert-butoxy)carbonyl]-8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid |
2248322-62-3 | 95.0% | 2.5g |
$2268.0 | 2025-03-18 | |
| Enamine | EN300-366994-10.0g |
1-[(tert-butoxy)carbonyl]-8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid |
2248322-62-3 | 95.0% | 10.0g |
$4974.0 | 2025-03-18 | |
| Enamine | EN300-366994-0.25g |
1-[(tert-butoxy)carbonyl]-8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid |
2248322-62-3 | 95.0% | 0.25g |
$1065.0 | 2025-03-18 | |
| Enamine | EN300-366994-0.05g |
1-[(tert-butoxy)carbonyl]-8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid |
2248322-62-3 | 95.0% | 0.05g |
$972.0 | 2025-03-18 | |
| Enamine | EN300-366994-0.5g |
1-[(tert-butoxy)carbonyl]-8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid |
2248322-62-3 | 95.0% | 0.5g |
$1111.0 | 2025-03-18 | |
| Enamine | EN300-366994-5.0g |
1-[(tert-butoxy)carbonyl]-8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid |
2248322-62-3 | 95.0% | 5.0g |
$3355.0 | 2025-03-18 |
1,5(2H)-Quinolinedicarboxylic acid, 3,4-dihydro-8-methyl-, 1-(1,1-dimethylethyl) ester 関連文献
-
Shubo Wang,Jun Pu,Yao Tong,Yuanyuan Cheng,Yan Gao,Zhenghua Wang J. Mater. Chem. A, 2014,2, 5434-5440
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
4. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
2248322-62-3 (1,5(2H)-Quinolinedicarboxylic acid, 3,4-dihydro-8-methyl-, 1-(1,1-dimethylethyl) ester) 関連製品
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 61389-26-2(Lignoceric Acid-d4)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
